[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl](2-phenylmorpholino)methanone
Description
3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-ylmethanone is a synthetic organic compound featuring a pyrazole core substituted with a 4-methoxyphenyl group at position 3 and a methyl group at position 1. The pyrazole ring is linked via a methanone bridge to a 2-phenylmorpholine moiety. This structure combines the aromaticity of pyrazole with the conformational flexibility of the morpholine ring, making it a candidate for pharmaceutical and materials science applications. The 4-methoxyphenyl group enhances lipophilicity, while the morpholine substituent may improve solubility and metabolic stability .
Properties
Molecular Formula |
C22H23N3O3 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
[5-(4-methoxyphenyl)-2-methylpyrazol-3-yl]-(2-phenylmorpholin-4-yl)methanone |
InChI |
InChI=1S/C22H23N3O3/c1-24-20(14-19(23-24)16-8-10-18(27-2)11-9-16)22(26)25-12-13-28-21(15-25)17-6-4-3-5-7-17/h3-11,14,21H,12-13,15H2,1-2H3 |
InChI Key |
MHMYLFHWSCFNNA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)OC)C(=O)N3CCOC(C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-ylmethanone typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the methoxyphenyl and phenylmorpholino groups under controlled conditions. Specific reagents and catalysts are used to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-ylmethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, 3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-ylmethanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be used to study enzyme interactions and cellular processes. Its ability to interact with specific proteins makes it a valuable tool for understanding biochemical pathways.
Medicine
In medicine, 3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-ylmethanone has potential therapeutic applications. It may be investigated for its effects on various diseases and conditions, particularly those involving inflammation and oxidative stress.
Industry
In industry, this compound can be used in the development of new materials and products. Its chemical properties make it suitable for applications in coatings, adhesives, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-ylmethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular processes. The compound’s effects are mediated through pathways that regulate inflammation, oxidative stress, and other physiological responses.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structurally Related Methanone Derivatives
| Compound Name | Core Structure | Key Substituents | Biological/Physicochemical Properties | References |
|---|---|---|---|---|
| 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-ylmethanone | Pyrazole | 4-Methoxyphenyl, 2-phenylmorpholine | High lipophilicity, potential kinase inhibition | |
| {5-Methyl-1-[8-(trifluoromethyl)quinolin-4-yl]-1H-1,2,3-triazol-4-yl}(morpholino)methanone | Triazole | Trifluoromethylquinoline, morpholine | Enhanced metabolic stability, fluorescence | |
| (2-Butyl-5-iodo-4-(4-methoxyphenyl)pyridin-3-yl)(phenyl)methanone | Pyridine | Iodo, 4-methoxyphenyl, phenyl | Halogenated scaffold, potential anticancer | |
| [5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl][3-(2-benzyloxy-1-hydroxyethyl)phenyl]methanone | Pyrazole | 4-Fluorophenyl, benzyloxy-hydroxyethyl | Polar substituents, antimicrobial activity | |
| 4-[(3-Hydroxyanilino)(phenyl)methylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one | Pyrazolone | 3-Hydroxyanilino, phenyl | Chelating properties, crystal engineering |
Key Comparisons
Heterocyclic Core Variations
- Pyrazole vs. Triazoles, however, exhibit stronger hydrogen-bonding capacity due to additional nitrogen atoms .
- Pyridine vs. Pyrazole: Pyridine-based methanones (e.g., ) offer greater π-conjugation but reduced solubility compared to pyrazole derivatives. The iodine substituent in may confer halogen-bonding capabilities absent in the target compound.
Substituent Effects
- Morpholine vs. Piperidine : The 2-phenylmorpholine group in the target compound provides a rigid, planar structure compared to piperidine derivatives (e.g., ), which may enhance binding specificity in biological targets .
- Methoxy vs. Trifluoromethyl : The 4-methoxyphenyl group in the target compound increases electron density, contrasting with the electron-withdrawing trifluoromethyl group in . This difference impacts electronic properties and metabolic pathways .
Research Findings and Implications
- Structural Insights : The 2-phenylmorpholine moiety in the target compound may reduce crystallinity compared to pyrazolone derivatives (), impacting formulation strategies .
- Activity Prediction : Analogues with morpholine groups () often exhibit kinase inhibition, suggesting the target compound could be screened for analogous therapeutic roles .
- Synthetic Challenges : The steric bulk of the 2-phenylmorpholine group may necessitate optimized coupling conditions compared to simpler amines (e.g., ) .
Biological Activity
The compound 3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-ylmethanone is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are a class of compounds known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The chemical structure of 3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-ylmethanone can be depicted as follows:
This structure features a pyrazole ring substituted with a methoxyphenyl group and a morpholino moiety, which may contribute to its biological properties.
Anticancer Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. For instance, the compound has been tested against various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. The results indicated that it inhibits cell proliferation effectively, suggesting potential as an anticancer agent .
Table 1: Anticancer Activity Against Different Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15.3 | Induction of apoptosis |
| A549 | 12.7 | Cell cycle arrest at G2/M phase |
Antioxidant Properties
The compound has also shown promising antioxidant activity. In vitro assays revealed that it effectively scavenges free radicals and reduces oxidative stress markers in cellular models . This property is particularly relevant in the context of diseases where oxidative stress plays a crucial role.
Table 2: Antioxidant Activity Assessment
| Assay Type | IC50 (µM) | Comparison to Control |
|---|---|---|
| DPPH Scavenging | 20.5 | Higher than Vitamin C |
| ABTS Assay | 18.0 | Comparable to Quercetin |
Anti-inflammatory Effects
Inflammation is a key factor in many chronic diseases, and compounds with anti-inflammatory properties are of great interest. The pyrazole derivative has been evaluated in models of inflammation, showing significant reductions in pro-inflammatory cytokines such as TNF-α and IL-6 .
Table 3: Anti-inflammatory Activity
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-α | 120 | 45 |
| IL-6 | 95 | 30 |
The biological activity of 3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-ylmethanone is believed to involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation and inflammation.
- Modulation of Signaling Pathways : It could modulate pathways such as NF-kB and MAPK, which are critical in inflammatory responses and cancer progression.
- Induction of Apoptosis : Evidence suggests that this compound can trigger apoptosis in cancer cells through the activation of caspases.
Case Studies
Several case studies have highlighted the effectiveness of pyrazole derivatives in preclinical models:
- Study on HeLa Cells : A study conducted by researchers showed that treatment with the compound resulted in a significant decrease in cell viability compared to untreated controls.
- Inflammation Model : In an animal model of induced inflammation, administration of the compound led to reduced swelling and pain compared to standard anti-inflammatory drugs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
